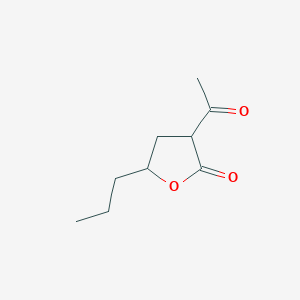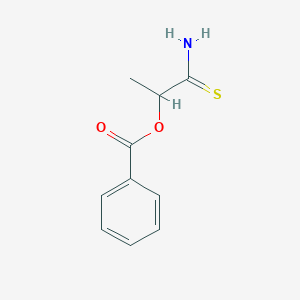
1-carbamothioylethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-carbamothioylethyl benzoate is an organic compound with the molecular formula C10H11NO2S It is a derivative of benzoic acid and contains a carbamothioyl group attached to an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-carbamothioylethyl benzoate can be synthesized through several methods. One common approach involves the reaction of benzoic acid with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-carbamothioylethyl benzoate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzoates with different functional groups.
Applications De Recherche Scientifique
1-carbamothioylethyl benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-carbamothioylethyl benzoate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl benzoate: Used as a topical treatment for scabies and lice.
Benzonatate: A non-narcotic oral antitussive drug used to suppress coughing.
Carbamate derivatives: Used in agriculture as pesticides and herbicides.
Uniqueness
1-carbamothioylethyl benzoate is unique due to its specific structure, which combines the properties of benzoic acid and carbamothioyl groups. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propriétés
Numéro CAS |
4917-74-2 |
|---|---|
Formule moléculaire |
C10H11NO2S |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
(1-amino-1-sulfanylidenepropan-2-yl) benzoate |
InChI |
InChI=1S/C10H11NO2S/c1-7(9(11)14)13-10(12)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,14) |
Clé InChI |
ZZQFVQROLNTRMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=S)N)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-4-iodo-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8772806.png)


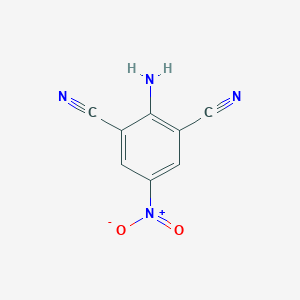


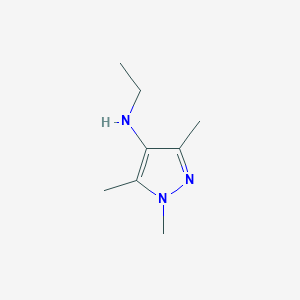
![3-Isopropyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B8772861.png)
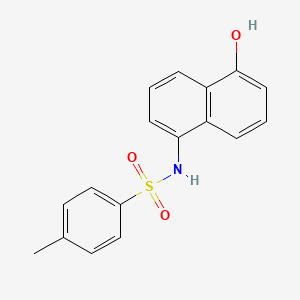

![methyl 3-oxospiro[5.5]undecane-2-carboxylate](/img/structure/B8772883.png)
